molecular formula C12H15ClNO5PS B12687473 Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester CAS No. 2275-06-1

Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester

Cat. No.: B12687473
CAS No.: 2275-06-1
M. Wt: 351.74 g/mol
InChI Key: CWWMLCAWYADJOM-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phosphorothioic acid core and a benzoxazole ring substituted with chlorine and diethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester typically involves the reaction of 6-chloro-2-oxo-3(2H)-benzoxazole with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester
  • Phosphorodithioic acid, O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester
  • Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester

Uniqueness

Phosphorothioic acid, S-((6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl) O,O-diethyl ester is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phosphorothioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2275-06-1

Molecular Formula

C12H15ClNO5PS

Molecular Weight

351.74 g/mol

IUPAC Name

6-chloro-3-(diethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H15ClNO5PS/c1-3-17-20(16,18-4-2)21-8-14-10-6-5-9(13)7-11(10)19-12(14)15/h5-7H,3-4,8H2,1-2H3

InChI Key

CWWMLCAWYADJOM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O

Origin of Product

United States

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